molecular formula C7H6ClF B1346809 2-Chloro-6-fluorotoluene CAS No. 443-83-4

2-Chloro-6-fluorotoluene

Cat. No.: B1346809
CAS No.: 443-83-4
M. Wt: 144.57 g/mol
InChI Key: FNPVYRJTBXHIPB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorotoluene (CAS No. 443-83-4), with the molecular formula C₇H₆ClF and molecular weight 144.574 g/mol, is a halogenated aromatic hydrocarbon featuring a methyl group, chlorine, and fluorine at positions 1, 2, and 6 of the benzene ring, respectively . It is a colorless to pale-yellow liquid with a boiling point of 154–156°C and a density of 1.191 g/cm³ . Its synthesis typically involves diazotization and Balz-Schiemann reactions, achieving a yield of ~68% and purity >99% via gas chromatography . Industrially, it is produced at scales exceeding 1,000 tons annually, as evidenced by Shandong Futong Chemical Co., Ltd.’s production capabilities .

Safety data classify it as a flammable liquid (Category 3) with acute toxicity via oral, inhalation, and dermal exposure (Category 4) . Its primary applications include serving as a precursor for pharmaceuticals (e.g., flucloxacillin sodium) and agrochemical intermediates .

Preparation Methods

Reduction and Balz-Schiemann Reaction Route

  • This method starts with 2-chloro-6-nitrotoluene, which is reduced using iron powder in a ferrous chloride solution to yield 3-chloro-2-methylaniline.
  • The aniline derivative undergoes diazotization followed by treatment with fluoroboric acid to form a diazonium salt.
  • Thermal decomposition of this salt at approximately 140°C yields 2-chloro-6-fluorotoluene with a yield around 68%.

This route is classical and leverages well-known aromatic substitution chemistry but involves multiple steps and handling of diazonium intermediates.

Ammoxidation Route

  • Ammoxidation of suitable precursors using specialized catalysts (e.g., F52 catalyst) at elevated temperatures (around 653 K) can convert related compounds directly to fluorinated derivatives with high conversion (98.99%) and good selectivity (72.20%).
  • Although this method is more commonly applied to produce 2-chloro-6-fluorobenzonitrile, it reflects advanced catalytic approaches relevant to fluorotoluene derivatives.

While direct preparation of this compound is limited in detailed reports, its chlorination under illumination is a key step in preparing 2-chloro-6-fluorobenzaldehyde, a closely related compound. This process provides insight into the reactivity and handling of this compound:

  • Chlorination under illumination at 100–200°C converts this compound into a mixture of chlorinated benzyl chlorides: 2-chloro-6-fluorobenzyl chloride, dichloride, and trichloride derivatives.
  • When the content of 2-chloro-6-fluorobenzyl chloride falls below 0.5%, a solid ferric superacid catalyst is added, water is dripped in, and the mixture is heated for 4 ± 0.5 hours at 100–200°C.
  • Subsequent alkali treatment (pH ≥ 8) and phase separation yield purified products after distillation.

This method highlights the use of controlled photochemical chlorination and acid-catalyzed hydrolysis to manipulate the toluene side chain.

Step Conditions Reagents Outcome Yield & Purity
1 180°C, metal halide light irradiation 2-chloro-6-toluene fluoride, chlorine, phosphorus trichloride (0.5 mL) Formation of chlorinated benzyl chlorides -
2 Reaction monitored by GC; stop chlorine when benzyl chloride <0.5% Nitrogen purge to remove unreacted chlorine Preparation for hydrolysis -
3 180°C, 2 hours water drip, 4 hours incubation Ferric solid superacid (0.5 g Fe3O4), water (37.5 g) Hydrolysis of chlorides to aldehyde precursors -
4 95°C, pH adjusted to ≥8 with sodium carbonate Sodium carbonate aqueous solution Phase separation and purification 182 g 2-chloro-6-fluorobenzaldehyde, 99.7% purity, 95% yield

This process, while focused on aldehyde preparation, demonstrates the chemical transformations possible starting from this compound.

  • Other halogenation methods, such as sulfonation followed by chlorination and hydrolysis, are used for related fluorophenol compounds but provide conceptual parallels for selective halogenation strategies.
  • The use of solid superacids instead of sulfuric acid reduces corrosion and environmental hazards, improving process safety and cost-effectiveness.
Method Starting Material Key Reagents Conditions Yield Notes
Reduction + Balz-Schiemann 2-chloro-6-nitrotoluene Iron powder, ferrous chloride, fluoroboric acid Diazotization, 140°C decomposition ~68% Multi-step, classical route
Ammoxidation Suitable precursors F52 catalyst, NH3, O2 653 K, controlled molar ratios High conversion/selectivity Catalytic, industrial potential
Photochemical Chlorination + Hydrolysis This compound Cl2, Fe3O4 superacid, water, Na2CO3 100-200°C, illumination 95% (to aldehyde) Environmentally improved, high purity
  • The photochemical chlorination method with ferric superacid catalysis offers a simplified, low-pollution, and cost-effective route to valuable derivatives from this compound.
  • The reduction and Balz-Schiemann approach remains a reliable synthetic route but involves more steps and handling of hazardous intermediates.
  • Catalytic ammoxidation methods show promise for large-scale synthesis with high efficiency but are more relevant to nitrile derivatives.

The preparation of this compound is primarily achieved through classical aromatic substitution and diazotization chemistry or advanced catalytic methods. Its chlorination under controlled photochemical conditions enables further functionalization to aldehydes and other derivatives with high yield and purity. Recent advances emphasize safer catalysts and process simplification, aligning with industrial and environmental demands.

Chemical Reactions Analysis

Oxidation to 2-Chloro-6-fluorobenzaldehyde

CFT undergoes selective oxidation under controlled conditions to yield 2-chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceuticals and agrochemicals.

Reaction Pathways and Conditions

MethodReagents/CatalystsTemperatureYieldSource
Chlorination/HydrolysisCl₂, Fe catalyst, H₂O180°C95%
Chromyl ChlorideCrO₂Cl₂Not specifiedHigh
Hydrogen PeroxideH₂O₂, catalytic systemMildModerate

Mechanistic Insights :

  • The chlorination method involves radical-initiated side-chain halogenation followed by hydrolysis. Phosphorus trichloride enhances selectivity by minimizing ring chlorination .
  • Chromyl chloride oxidizes the methyl group directly to an aldehyde via an electrophilic mechanism .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of Cl and F substituents activate the benzene ring toward NAS, particularly at positions ortho/para to halogens.

Key Reactions

A. Ammoxidation
CFT reacts with ammonia and oxygen to form 2-chloro-6-fluorobenzonitrile:
C7H6ClF+NH3+O2C7H4ClFN+2H2O\text{C}_7\text{H}_6\text{ClF}+\text{NH}_3+\text{O}_2\rightarrow \text{C}_7\text{H}_4\text{ClFN}+2\text{H}_2\text{O}

  • Conditions: 300–400°C, vanadium oxide catalyst.
  • Yield: >80% (industrial scale).

B. Hydroxylation
Alkaline hydrolysis produces 2-chloro-6-fluorophenol:
C7H6ClF+NaOHC6H4ClFO+CH3OH\text{C}_7\text{H}_6\text{ClF}+\text{NaOH}\rightarrow \text{C}_6\text{H}_4\text{ClFO}+\text{CH}_3\text{OH}

  • Side reaction: Competitive dehalogenation observed under harsh conditions .

Radical-Mediated Chlorination

CFT participates in free-radical chlorination at the benzyl position:
C7H6ClF+Cl2UV h C7H5Cl2F\text{C}_7\text{H}_6\text{ClF}+\text{Cl}_2\xrightarrow{\text{UV h }}\text{C}_7\text{H}_5\text{Cl}_2\text{F}

  • Selectivity : Controlled by steric effects; primary product is 2-chloro-6-fluorobenzyl chloride .
  • Application : Intermediate for synthesizing benzylamine derivatives used in antiviral agents .

Catalytic Hydrogenation

The methyl group in CFT can be reduced under hydrogenation conditions:
C7H6ClF+H2Pd CC6H5ClF+CH4\text{C}_7\text{H}_6\text{ClF}+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_6\text{H}_5\text{ClF}+\text{CH}_4

  • Conditions : 50–60°C, 5–10% Pd/C catalyst .
  • Challenges : Over-reduction of aromatic rings is suppressed by using mild H₂ pressure .

Suzuki-Miyaura Coupling

While not directly reported for CFT, analogous halogenated toluenes undergo cross-coupling with boronic acids. Computational studies suggest feasibility at the chloro-substituted position .

Thermal Decomposition

Pyrolysis studies reveal:

  • Major products: Chlorobenzene and fluorobenzene derivatives.
  • Degradation onset: ~250°C (TGA data) .

Scientific Research Applications

2-Chloro-6-fluorotoluene (CFT) is a halogenated toluene derivative with diverse applications in scientific research, industry, and organic synthesis . It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing various organic compounds. Density functional theory (DFT) calculations analyze its vibrational frequencies and optimize its geometry, providing insights into its electronic structure and vibrational modes.
  • Biology CFT can be employed in the synthesis of biologically active molecules for research purposes.
  • Medicine This compound acts as a precursor in the synthesis of medicinal compounds.
  • Industry this compound is used in the production of specialty chemicals and materials.

Synthesis and Production

This compound can be synthesized through different methods, often involving the halogenation of toluene derivatives. A common method is the chlorination of 2-fluorotoluene. Industrially, the compound is produced through controlled halogenation of toluene derivatives under specific conditions, typically using catalysts and controlled temperatures to ensure high yield and purity.

Use as a Chemical Intermediate

CFT is a chemical intermediate in organic syntheses . It is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, resulting in the formation of an aldehyde group . CFT is also used in the preparation of 4-chloro-1H-indazole . It can be used to produce 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzaldehyde. These compounds have applications in pharmaceuticals and materials science due to the presence of fluorine and chlorine atoms, which influence a molecule's reactivity and physicochemical properties.

Spectroscopic Analysis

FTIR and FT-Raman spectroscopic analyses have been performed on this compound, complemented by quantum chemical calculations using B3LYP and B3PW91 methods with 6-311++G** and cc-pVTZ basis sets .

Torsion-Vibration Interactions

2-Chloro,6-fluorotoluene exhibits torsion-vibration interactions . The experimental torsional constants for 2-Chloro,6-fluorotoluene are shown in the table below :

FV3V6
2-Chloro,6-fluorotoluene5.0139.4-7

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorotoluene involves its reactivity as a halogenated aromatic compound. The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions. These reactions typically involve the displacement of the halogen atoms by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2-Chloro-6-fluorotoluene 443-83-4 C₇H₆ClF 1-CH₃, 2-Cl, 6-F 144.57 154–156 1.191
2,6-Dichlorotoluene (DCT) 118-74-1 C₇H₆Cl₂ 1-CH₃, 2-Cl, 6-Cl 161.03 205–207 1.320
2-Bromo-6-fluorotoluene 1422-54-4 C₇H₆BrF 1-CH₃, 2-Br, 6-F 189.03 190–192* 1.592*
2-Fluoro-4-chlorotoluene 452-75-5 C₇H₆ClF 1-CH₃, 4-Cl, 2-F 144.57 158–160 1.210
o-Fluorotoluene 95-52-3 C₇H₇F 1-CH₃, 2-F 110.13 116–118 1.004

*Estimated from brominated analogs .

Key Observations :

  • Halogen Effects : The substitution of Cl with Br in 2-Bromo-6-fluorotoluene increases molecular weight by ~44 g/mol and density by ~0.4 g/cm³ compared to this compound .
  • Boiling Points : Chlorine’s higher electronegativity and polarizability result in higher boiling points for chlorinated derivatives (e.g., DCT at 205–207°C vs. 154–156°C for this compound) .

Spectroscopic and Electronic Properties

Vibrational and NMR Analysis (DFT Studies)

  • This compound vs. 2,6-Dichlorotoluene (DCT) :
    • FTIR : C–Cl stretching in DCT occurs at 680 cm⁻¹ , while C–F in this compound appears at 1,230 cm⁻¹ , reflecting differences in bond strength and dipole moments .
    • NMR : The fluorine atom in this compound deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-4 at δ 7.25 ppm) compared to DCT (H-4 at δ 7.12 ppm) .

UV-Vis Absorption

  • This compound exhibits a weak absorption band at 258 nm (ε = 1.59 × 10⁴ L/mol·cm), primarily attributed to π→π* transitions in the aromatic ring, with minimal contribution from the halogen substituents .

Biological Activity

2-Chloro-6-fluorotoluene (C₇H₆ClF) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆ClF
  • Molecular Weight : 144.58 g/mol
  • Boiling Point : 154-156 °C
  • Density : 1.191 g/mL at 25 °C

Biological Activity

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various biologically active compounds. Notably, it is involved in the production of pharmaceuticals such as antibiotics and anti-inflammatory agents.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes:

  • mPGES-1 Inhibition : A derivative of this compound was identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The compound exhibited an IC₅₀ value of 8 nM, indicating strong inhibitory activity against this enzyme, which is implicated in inflammatory processes .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that derivatives of this compound show selective cytotoxicity towards certain cancer cell lines:

  • A549 Cell Line : The derivative mentioned above showed an IC₅₀ of 16.24 nM against A549 lung cancer cells, suggesting significant anti-cancer potential .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Prostaglandin Synthesis Modulation : By inhibiting mPGES-1, the compound reduces the synthesis of pro-inflammatory prostaglandins, which may alleviate symptoms associated with inflammatory diseases.
  • Cell Cycle Arrest : Some studies suggest that halogenated toluenes can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of a derivative of this compound in a rodent model of inflammation. The compound demonstrated significant efficacy in reducing inflammation markers and pain response in LPS-induced thermal hyperalgesia models, with an effective dose (ED₅₀) of 36.7 mg/kg .

Case Study 2: Synthesis and Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiseptics like dicloxacillin and flucloxacillin. Its role in these syntheses highlights its importance in medicinal chemistry .

Comparative Analysis

The following table summarizes key findings related to the biological activity and properties of this compound:

Property/ActivityValue/Description
IC₅₀ (mPGES-1) 8 nM
IC₅₀ (A549) 16.24 nM
ED₅₀ (Inflammation Model) 36.7 mg/kg
Applications Antibiotics, anti-inflammatory agents

Properties

IUPAC Name

1-chloro-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPVYRJTBXHIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Record name 2-Chloro-6-fluorotoluene
Source Wikipedia
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DSSTOX Substance ID

DTXSID1059997
Record name 2-Chloro-6-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

443-83-4
Record name 1-Chloro-3-fluoro-2-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-2-methyl-
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Record name 2-Chloro-6-fluorotoluene
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Record name 2-chloro-6-fluorotoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-6-fluorotoluene
2-Chloro-6-fluorotoluene
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2-Chloro-6-fluorotoluene

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